1-Dodecanone, 1-(3-hydroxy-4-(methylamino)phenyl)-
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Overview
Description
1-Dodecanone, 1-(3-hydroxy-4-(methylamino)phenyl)- is a chemical compound with the molecular formula C19H31NO2 and a molecular weight of 305.461 This compound is characterized by a dodecanone backbone with a hydroxy and methylamino substituted phenyl group
Preparation Methods
The synthesis of 1-Dodecanone, 1-(3-hydroxy-4-(methylamino)phenyl)- can be achieved through several synthetic routes. One common method involves the reaction of lauric acid with phenol in the presence of catalysts such as zinc chloride or Japanese acid clay . Another approach is the Fries rearrangement of phenyl laurate using aluminum chloride in various solvents like carbon disulfide or nitrobenzene . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Dodecanone, 1-(3-hydroxy-4-(methylamino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the dodecanone backbone can be reduced to form alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Dodecanone, 1-(3-hydroxy-4-(methylamino)phenyl)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Dodecanone, 1-(3-hydroxy-4-(methylamino)phenyl)- involves its interaction with molecular targets and pathways. The hydroxy and methylamino groups can form hydrogen bonds and participate in various biochemical reactions. These interactions can affect cellular processes and pathways, making the compound useful in studying molecular mechanisms .
Comparison with Similar Compounds
1-Dodecanone, 1-(3-hydroxy-4-(methylamino)phenyl)- can be compared with similar compounds such as:
- 1-Dodecanone, 1-(2-hydroxyphenyl)-
- 1-Dodecanone, 1-(4-hydroxyphenyl)-
- 1-Dodecanone, 1-(3-hydroxyphenyl)- These compounds share a similar dodecanone backbone but differ in the position and type of substituents on the phenyl ring. The unique combination of hydroxy and methylamino groups in 1-Dodecanone, 1-(3-hydroxy-4-(methylamino)phenyl)- provides distinct chemical and biological properties .
Properties
CAS No. |
135420-20-1 |
---|---|
Molecular Formula |
C19H31NO2 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
1-[3-hydroxy-4-(methylamino)phenyl]dodecan-1-one |
InChI |
InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(21)16-13-14-17(20-2)19(22)15-16/h13-15,20,22H,3-12H2,1-2H3 |
InChI Key |
QSZXMYWSAYSYEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC(=C(C=C1)NC)O |
Origin of Product |
United States |
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